Superior Anti-VRE Activity Compared to Vancomycin
Bottromycin A2 demonstrates significantly higher potency against vancomycin-resistant Enterococci (VRE) compared to the first-line glycopeptide antibiotic, vancomycin. In a head-to-head study evaluating a panel of 17 bottromycin derivatives, even the least active derivative exhibited greater anti-VRE activity than vancomycin, which was used as a control [1].
| Evidence Dimension | Anti-VRE Activity |
|---|---|
| Target Compound Data | Bottromycin A2 is highly active; MIC values for specific VRE strains are 0.5 and 1.0 µg/mL. |
| Comparator Or Baseline | Vancomycin: Less active than all tested bottromycin derivatives, including the least active one. |
| Quantified Difference | The least active derivative had a lower MIC (i.e., higher potency) than vancomycin. |
| Conditions | In vitro susceptibility testing against clinical isolates of VRE (E. faecalis NCTC12201 and NCTC12203). |
Why This Matters
This provides a clear scientific basis for selecting Bottromycin A2 over vancomycin as a tool compound for studying VRE or screening for novel anti-VRE agents where high potency against resistant strains is required.
- [1] Kobayashi Y, Ichioka M, Hirose T, et al. Bottromycin derivatives: efficient chemical modifications of the ester moiety and evaluation of anti-MRSA and anti-VRE activities. Bioorg Med Chem Lett. 2010;20(20):6116-6120. View Source
